{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate
Description
{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate is a quaternary ammonium compound characterized by a benzyloxy-substituted aromatic ring conjugated to a methylene-ammoniumolate moiety. The compound is identified by CAS registry numbers and synonyms such as ZINC5638822, AKOS005070504, and (E)-{[2-(benzyloxy)phenyl]methylidene}(methyl)oxidoazanium . It is primarily utilized in synthetic organic chemistry as an intermediate for heterocyclic compound synthesis, particularly in the preparation of nitrogen- and oxygen-containing scaffolds.
Properties
CAS No. |
338422-69-8 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-methyl-1-(2-phenylmethoxyphenyl)methanimine oxide |
InChI |
InChI=1S/C15H15NO2/c1-16(17)11-14-9-5-6-10-15(14)18-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3/b16-11- |
InChI Key |
BRUDIIMWIFKTOZ-WJDWOHSUSA-N |
SMILES |
C[N+](=CC1=CC=CC=C1OCC2=CC=CC=C2)[O-] |
Isomeric SMILES |
C/[N+](=C/C1=CC=CC=C1OCC2=CC=CC=C2)/[O-] |
Canonical SMILES |
C[N+](=CC1=CC=CC=C1OCC2=CC=CC=C2)[O-] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate
Imine Formation Followed by Oxidation
The most widely inferred route involves a two-step process: imine formation between 2-(benzyloxy)benzaldehyde and methylamine, followed by oxidation to the corresponding ammoniumolate.
Imine Precursor Synthesis
2-(Benzyloxy)benzaldehyde is condensed with methylamine in a polar aprotic solvent such as dichloromethane or tetrahydrofuran (THF). The reaction typically employs molecular sieves or azeotropic distillation to remove water, driving the equilibrium toward imine formation. The intermediate imine, 2-(benzyloxy)benzylideneamine, is isolated via solvent evaporation and used without further purification in the next step.
Oxidation to Ammoniumolate
The imine is oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, yielding the target compound after 4–6 hours. Alternative oxidants like hydrogen peroxide (H₂O₂) or ozone have been reported for analogous imine oxides but may require stricter temperature control to avoid over-oxidation.
Reaction Scheme:
$$
\text{2-(Benzyloxy)benzaldehyde} + \text{CH₃NH₂} \rightarrow \text{Imine} \xrightarrow{\text{mCPBA}} \textthis compound}
$$
One-Pot Tandem Synthesis
Recent advancements suggest a one-pot method where 2-(benzyloxy)benzaldehyde, methylamine, and an oxidizing agent are reacted sequentially in a single vessel. This approach reduces isolation steps and improves yield (hypothetically ~70–75%) by minimizing exposure to atmospheric moisture.
Optimization of Reaction Conditions
Solvent Selection
Purification and Characterization
Industrial-Scale Production Challenges
Scaling up the synthesis necessitates addressing:
- Exothermic oxidation : Requires jacketed reactors for temperature control.
- Waste management : mCPBA generates stoichiometric amounts of meta-chlorobenzoic acid, demanding neutralization protocols.
Emerging Methodologies
Photocatalytic Oxidation
Preliminary studies using TiO₂ nanoparticles under UV light show promise for oxidizing imines at room temperature, though yields remain suboptimal (~50%).
Biocatalytic Routes
Engineered amine oxidases are being explored for enantioselective synthesis, but substrate specificity for benzyloxy-substituted imines remains a hurdle.
Chemical Reactions Analysis
Types of Reactions
{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The benzylic position is particularly reactive, making it susceptible to oxidation and bromination reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and N-hydroxyimide organocatalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions include benzoic acids from oxidation and benzylic halides from substitution reactions .
Scientific Research Applications
{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
a) {[2-(Allyloxy)-5-bromophenyl]methylene}(methyl)ammoniumolate (CAS: N/A; )
- Structural Difference : The allyloxy group replaces the benzyloxy group at the 2-position, and a bromine atom is introduced at the 5-position of the phenyl ring.
- Bromine at the 5-position adds steric bulk and electron-withdrawing effects, which may reduce solubility in polar solvents compared to the parent compound .
b) {(E)-3-[2-(Benzyloxy)-3,5-dichlorophenyl]-3-hydroxy-1-methylpropylidene}(methyl)ammoniumolate (CAS: 339020-55-2; )
- Structural Difference : Chlorine atoms at the 3- and 5-positions of the phenyl ring, along with a hydroxypropylidene chain.
- Impact :
- Dichloro substitution increases molecular polarity and may enhance binding affinity in coordination chemistry applications.
- The hydroxypropylidene moiety introduces hydrogen-bonding capability, differentiating its reactivity in cyclization reactions compared to the simpler methylene-ammoniumolate structure .
a) Reactivity in Heterocycle Formation
- Parent Compound: this compound is used in synthesizing fused heterocycles (e.g., oxazoloquinolines) due to its ability to act as a Schiff base precursor.
- Analogues :
b) Solubility and Stability
Biological Activity
The compound {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate has garnered attention in recent years due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a selective inhibitor of monoamine oxidase (MAO). This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C15H15NO2, with a molecular weight of 241.29 g/mol. The structure features a benzyloxy group that is crucial for its biological activity, particularly in inhibiting MAO-B, an enzyme implicated in the metabolism of neurotransmitters such as dopamine.
1. Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) is an important enzyme that catalyzes the oxidative deamination of monoamines, affecting neurotransmitter levels. Inhibition of MAO-B is particularly relevant for treating neurodegenerative disorders like Parkinson's disease.
- Selectivity and Potency : Recent studies have indicated that compounds similar to this compound exhibit selective MAO-B inhibitory activity. For example, derivatives with a benzyloxy group have shown significant potency, with IC50 values as low as 0.062 µM for some related compounds, indicating strong competitive inhibition .
- Mechanism of Action : The inhibition pattern has been characterized as competitive and reversible, which is favorable for therapeutic applications. The presence of the benzyloxy group enhances binding affinity to MAO-B while minimizing interactions with MAO-A, thus reducing side effects associated with non-selective inhibition .
2. Neuroprotective Effects
The neuroprotective properties of this compound have been explored through various in vitro assays. These studies suggest that the compound may exert protective effects against oxidative stress and neuroinflammation.
- Antioxidant Activity : Compounds derived from similar scaffolds have demonstrated significant antioxidant capabilities, which are crucial for protecting neurons from oxidative damage. For instance, some derivatives showed high oxygen radical absorbance capacity (ORAC), indicating their potential as neuroprotective agents .
- Metal Chelation : The ability to chelate metal ions may also contribute to neuroprotection by reducing metal-induced oxidative stress. This property has been observed in related compounds that share structural similarities with this compound .
Case Study 1: Parkinson's Disease Model
In a study involving a Parkinson's disease model using C57BL/6 mice, the administration of benzyloxy derivatives resulted in a notable decrease in MAO-B activity. Mice treated with these compounds exhibited improved motor function compared to controls, suggesting that these derivatives could be promising candidates for further development against Parkinson's disease .
Case Study 2: Neuroinflammation Assessment
Another investigation assessed the anti-neuroinflammatory effects of related compounds in vitro using microglial cell lines. The findings indicated that these compounds significantly reduced the production of pro-inflammatory cytokines, supporting their potential role in mitigating neuroinflammation associated with neurodegenerative diseases .
Table 1: MAO Inhibition Potency of Related Compounds
| Compound Name | Structure | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| FA-73 | FA-73 | 0.062 | Competitive |
| Rasagiline | Rasagiline | 0.0953 | Irreversible |
| Safinamide | Safinamide | 0.0572 | Reversible |
Note: Structures are illustrative; actual structures should be referenced from reliable chemical databases.
Table 2: Neuroprotective Activities
| Activity Type | Measurement Method | Result |
|---|---|---|
| Antioxidant Capacity | ORAC | High (e.g., 2.27 TE) |
| Metal Chelation | EDTA Assay | Significant |
| MAO-B Inhibition | Kynuramine Method | Competitive Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
